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Compound of Interest

Compound Name: 2,3-Dimethylbenzofuran

Cat. No.: B1586527

An In-depth Technical Guide to 2,3-Dimethylbenzofuran (CAS 3782-00-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2,3-Dimethylbenzofuran
(CAS No. 3782-00-1), a heterocyclic aromatic compound with significant applications in flavor
chemistry, materials science, and as a key structural motif in medicinal chemistry. This
document details its physicochemical properties, provides an in-depth analysis of its
spectroscopic signature, outlines a modern, field-proven synthetic protocol based on palladium-
catalyzed C-H activation, explores its chemical reactivity, and discusses its role as a privileged
scaffold in drug development. The guide is structured to deliver not just procedural steps but
also the underlying mechanistic causality, ensuring a thorough understanding for researchers
and developers.

Introduction to 2,3-Dimethylbenzofuran

2,3-Dimethylbenzofuran, also known as 2,3-dimethylcoumarone, is an organic compound
characterized by a benzene ring fused to a furan ring, with methyl groups substituted at the 2
and 3 positions of the furan moiety.[1][2] Its molecular formula is C10H100.[3] This compound is
found naturally in foods such as coffee and roasted onions, where it contributes to the overall
flavor profile with its nutty and spicy aroma.[1][4]

Beyond its role as a flavor and fragrance agent, the benzofuran core is a "privileged structure”
in medicinal chemistry.[5] Benzofuran derivatives exhibit a vast range of pharmacological
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activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific
substitution pattern of 2,3-Dimethylbenzofuran makes it a valuable and rigid scaffold for the
design of novel therapeutic agents, offering a well-defined spatial arrangement for
pharmacophore elements. This guide serves as a technical resource for professionals aiming
to synthesize, characterize, and utilize this versatile molecule in their research endeavors.

Physicochemical and Spectroscopic Properties

A clear understanding of a molecule's physical and spectral properties is fundamental for its
application in research and development. These properties dictate handling procedures,
purification strategies, and analytical characterization.

Physicochemical Data

The key physical properties of 2,3-Dimethylbenzofuran are summarized in Table 1. Itis a
combustible, clear to pale yellow liquid at room temperature and is practically insoluble in water
but soluble in organic solvents like ethanol.[3][4]

Property Value Reference(s)
CAS Number 3782-00-1 [4]
Molecular Formula C10H100 [3]
Molecular Weight 146.19 g/mol [3]
Appearance C.:Ieér colorless to pale yellow ]
liquid
Boiling Point 101-102 °C @ 19 mmHg [4]
Density 1.034 g/mL @ 25 °C [4]
Refractive Index (n2°/D) 1.554 [4]
Flash Point 86.11 °C (187.00 °F) [5]

- Insoluble in water; Soluble in
Solubility [3]
ethanol and fats
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Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural
confirmation of 2,3-Dimethylbenzofuran. The expected data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed
information about the carbon-hydrogen framework. Based on data from structurally similar
substituted 2,3-dimethylbenzofurans, the following chemical shifts are anticipated.[6]

Predicted Chemical o
Nucleus . Multiplicity Notes
Shift (6, ppm)

Aromatic protons (H4,
1H NMR ~7.1-7.5 Multiplet (m) H5, H6, H7) on the

benzene ring.

Methyl protons at

~2.3 Singlet (s) N
position C3 (C3-CHs).
) Methyl protons at
~2.2 Singlet (s) »
position C2 (C2-CHs).
_ Quaternary carbon
13C NMR ~154 Singlet (s) ]
C7a (oxygen-bearing).
) Quaternary carbon
~130 Singlet (s)
C3a.
) ) Aromatic carbons (C4,
~110- 128 Multiple signals
C5, C6, C7).
_ Quaternary carbon
~145 Singlet (s)
Cc2.
) Quaternary carbon
~115 Singlet (s)
Cs3.
~10- 13 Singlet (s) Methyl carbon at C3.
~8-10 Singlet (s) Methyl carbon at C2.
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Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups. The
spectrum for 2,3-Dimethylbenzofuran will be characterized by absorptions corresponding to
its aromatic and ether functionalities.

Wavenumber

Bond Functional Group Reference(s)
(cm™)
3100-3000 C—H stretch Aromatics [718]
Alkanes (methyl
3000-2850 C—H stretch [71[8]
groups)
1600-1585, 1500- o ,
C—C stretch (in-ring) Aromatics [718]
1400
1320-1000 C-O0 stretch Aryl Ether [718]
900675 C—H "oop" bend Aromatics [718]

Mass Spectrometry (MS) Under electron ionization (El), 2,3-Dimethylbenzofuran is expected
to show a strong molecular ion peak (M+) at m/z = 146. The primary fragmentation pathway
would likely involve the loss of a methyl group to form a stable benzofuranylmethyl cation at
m/z = 131.

Synthesis and Mechanistic Insights

The construction of the 2,3-disubstituted benzofuran core can be efficiently achieved through
modern cross-coupling methodologies. Palladium-catalyzed C-H activation and annulation
strategies provide a powerful and direct route, avoiding harsh conditions and multiple pre-
functionalization steps often required in classical methods.

Proposed Synthetic Route: Palladium-Catalyzed
Oxidative Annulation

A robust method for synthesizing 2,3-disubstituted benzofurans involves the palladium-
catalyzed oxidative annulation of phenols with alkenylcarboxylic acids.[9][10] This approach is
highly modular and provides excellent regioselectivity. For the synthesis of 2,3-
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Dimethylbenzofuran, phenol can be coupled with an appropriate Ca alkenylcarboxylic acid,
such as tiglic acid (trans-2-methyl-2-butenoic acid).

Causality of Component Selection:

Catalyst: A palladium(ll) catalyst, such as Pd(OAc)z, is used to activate the C-H bond of the

phenol.

e Ligand: A specialized ligand, such as 1,10-phenanthroline, is often required to stabilize the
palladium catalyst and promote the desired reactivity.

o Oxidant: An oxidant, like Ag2COs or benzoquinone, is necessary to regenerate the active
Pd(Il) catalyst, making the cycle catalytic.

e Solvent: A high-boiling, non-coordinating solvent like toluene or dioxane is typically used to
facilitate the reaction at elevated temperatures.

Tiglic Acid
(2-Methyl-2-butenoic acid)

Pd(OACc)2 (cat.)
1,10-Phenanthroline (cat.)
Ag2COs (oxidant)
Toluene, 120 °C

Oxidative Annulation

[2,3-Dimethylbenzofuraa

Click to download full resolution via product page

Caption: Proposed Pd-catalyzed synthesis of 2,3-Dimethylbenzofuran.

Experimental Protocol (Adapted from Maiti et al.[9][10])
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This protocol is an adapted general procedure and should be optimized for the specific
substrates.

» Vessel Preparation: To an oven-dried Schlenk tube, add phenol (1.0 mmol, 1.0 equiv), tiglic
acid (1.2 mmol, 1.2 equiv), Pd(OAc)z (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol,
5 mol%), and Ag2COs (2.0 mmol, 2.0 equiv).

e Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or
Argon). Add anhydrous toluene (5 mL) via syringe.

» Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction
mixture for 12-24 hours.

o Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it
through a pad of Celite to remove inorganic salts and the catalyst.

« Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via
flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield
pure 2,3-Dimethylbenzofuran.

o Characterization: Confirm the identity and purity of the product using NMR, IR, and MS,
comparing the data to the reference values in Section 2.2.

Chemical Reactivity

The reactivity of 2,3-Dimethylbenzofuran is governed by the electron-rich nature of the
heterocyclic ring system. The furan ring is more susceptible to electrophilic attack than the
benzene ring.

Electrophilic Aromatic Substitution: Substitution reactions such as halogenation, nitration, and
Friedel-Crafts acylation will preferentially occur on the benzene ring, typically at positions C4
and C6, directed by the activating ether oxygen. However, reactions on the furan ring are also
possible under specific conditions. For example, photooxygenation across the C2=C3 double
bond can lead to ring-opened products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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